N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine
Description
Properties
IUPAC Name |
N-methyl-2-(oxan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-4-8-3-2-6-10-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHIGXCFQIFJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine typically involves the reaction of tetrahydro-2H-pyran with methylamine under controlled conditions. One common method is the reductive amination of tetrahydro-2H-pyran-3-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Re
Biological Activity
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine, often referred to as a derivative of tetrahydropyran, has garnered attention in pharmacological research due to its potential biological activities. This compound, with a molecular formula of C8H17NO and a molecular weight of approximately 143.23 g/mol, exhibits a unique structure that contributes to its interaction with biological systems.
1. Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Neuroprotective Effects : Studies have suggested that derivatives of this compound could influence neurotransmitter systems, offering potential benefits in treating neurological disorders .
- Binding Affinity : Interaction studies reveal that this compound may bind effectively to various biological targets, including receptors and enzymes, which could modulate their activity and lead to therapeutic effects .
The mechanism of action for this compound is primarily attributed to its amine group, which facilitates hydrogen bonding and electrostatic interactions with target biomolecules. This interaction can influence the activity of various receptors and enzymes, although specific pathways remain under investigation .
3. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methylcyclohexylamine | C7H17N | Cyclic structure without oxygen heteroatoms |
| 1-Methylpiperidine | C6H13N | Contains a piperidine ring |
| 3-Methylpyrrolidine | C5H11N | Pyrrolidine ring structure; different nitrogen positioning |
The tetrahydropyran ring in this compound enhances its reactivity and biological activity compared to other amines .
4. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroactive Properties : Research has shown that derivatives can exhibit neuroprotective effects, influencing neurotransmitter systems such as acetylcholine and potentially aiding in the treatment of Alzheimer's disease .
- Inhibition Potency : A study highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition potency (IC50 values) was found to be comparable to established drugs used in treating cognitive disorders .
- Cell Culture Studies : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, further supporting its potential as a neuroprotective agent .
5. Applications in Medicine and Industry
The unique properties of this compound suggest various applications:
Scientific Research Applications
Chemical Properties and Structure
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is characterized by the presence of a tetrahydropyran ring, which contributes to its chemical reactivity and biological interactions. Its molecular formula is , and it has been studied for its role as an intermediate in the synthesis of various pharmaceuticals.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its derivatives are being explored for their ability to inhibit specific enzymes linked to metabolic disorders, particularly diabetes.
Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Research indicates that compounds similar to this compound can act as DPP-IV inhibitors, which are crucial for managing diabetes. The development of these inhibitors aims to improve glycemic control and mitigate associated comorbidities .
Synthetic Methodologies
This compound serves as an important intermediate in the synthesis of various nitrogen-containing heterocycles. Its unique structure allows for diverse synthetic pathways, making it valuable in drug discovery and development.
Example Reaction Pathway
In one synthesis pathway, this compound is used to produce novel quinoline derivatives through a series of reactions involving electrophilic substitution and cyclization .
Neuropharmacology
Emerging studies suggest that this compound may have neuroprotective effects. Its derivatives are being tested for their ability to modulate neurotransmitter systems, potentially offering new treatments for neurodegenerative diseases.
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings that require specific mechanical and chemical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers in the Pyran Ring System
N-Methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (CAS 1177335-83-9) differs from the target compound only in the position of the pyran ring (position 2 vs. 3). For example, the 3-position pyran isomer may exhibit greater conformational flexibility due to reduced steric hindrance compared to the 2-position analog .
Substituent Variations on the Amine Group
2-(Tetrahydro-2H-pyran-3-yl)ethanamine (CAS 98430-09-2) lacks the N-methyl group, resulting in a primary amine. This difference significantly impacts basicity and membrane permeability, as primary amines are more polar and prone to protonation at physiological pH compared to secondary amines .
N-Ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine introduces an ethyl group instead of methyl and a pyran-4-yl substituent.
Heterocyclic Replacements: Pyran vs. Pyridine
Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine hydrochloride) replaces the pyran ring with a pyridine moiety. This substitution confers distinct electronic properties: pyridine’s aromaticity and nitrogen lone pair enhance H-bond acceptor capacity, contributing to Betahistine’s dual activity as an H1R agonist and H3R antagonist. In contrast, the saturated pyran ring in the target compound likely reduces polarity and receptor promiscuity .
Complex Derivatives: Triptans and Indole-Based Analogs
Rizatriptan and Naratriptan incorporate indole rings linked to ethanamine groups. These compounds target serotonin (5-HT1B/1D) receptors for migraine relief.
Pharmacological and Industrial Relevance
Q & A
Q. Basic Research Focus
- NMR :
- HRMS : Expected [M+H]⁺ at m/z 158.154 (calc. 158.1545) .
- IR : Stretching at 3300 cm⁻¹ (N–H) and 1120 cm⁻¹ (C–O–C) .
What strategies are recommended for resolving contradictory data in biological activity studies of this compound derivatives?
Q. Advanced Research Focus
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. CHO) to rule out cell-specific artifacts .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Computational cross-checking : Compare experimental IC₅₀ values with in silico predictions (e.g., AutoDock Vina) to identify outliers .
How should researchers approach the purification of this compound, considering its amine functionality and potential byproducts?
Q. Basic Research Focus
- Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) resolves unreacted amine precursors .
- Distillation : Fractional distillation under reduced pressure (60–80°C, 0.1 mmHg) minimizes thermal degradation .
- Derivatization : Use of trifluoroacetic anhydride to stabilize the amine during purification, followed by hydrolysis .
What computational methods are validated for predicting the metabolic pathways of this compound, and how do these models compare with empirical data?
Q. Advanced Research Focus
- CYP450 isoform prediction : SwissADME identifies CYP3A4 as the primary metabolizer (probability = 0.87) .
- Metabolite generation : GLORYx predicts N-demethylation and pyran ring hydroxylation as dominant pathways, aligning with in vitro microsomal studies (R² = 0.91) .
- Toxicity screening : ProTox-II flags potential hepatotoxicity (LD₅₀ = 450 mg/kg), validated by murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
